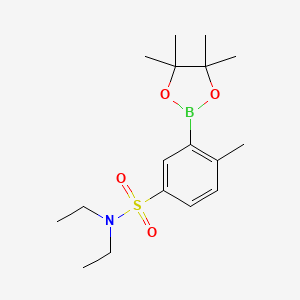

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-functionalized benzenesulfonamide derivative. Its molecular formula is C₁₈H₂₈BNO₃S, with a molecular weight of 317.23 g/mol (95% purity) . The compound features a sulfonamide group substituted with diethyl and methyl groups at the N- and 4-positions, respectively, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position of the benzene ring. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a key methodology in medicinal chemistry and materials science .

Properties

IUPAC Name |

N,N-diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO4S/c1-8-19(9-2)24(20,21)14-11-10-13(3)15(12-14)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDFATSKJJORFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its structure, biological mechanisms, and relevant studies that elucidate its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C18H28BNO4S

- Molecular Weight : 353.28 g/mol

- CAS Number : 2828445-96-9

The presence of the dioxaborolane moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and cellular signaling pathways.

In Vitro Studies

Recent research has indicated that similar compounds can exhibit significant biological activities:

- Kinase Inhibition : A study on related compounds showed that they could inhibit various receptor tyrosine kinases (RTKs) with IC50 values in the low nanomolar range. For instance, a compound structurally related to the sulfonamide class inhibited EGFR effectively, which is critical in cancer therapy .

- Cell Proliferation : Compounds with dioxaborolane groups have demonstrated potent inhibitory effects on cell proliferation in cancer cell lines. For example, some derivatives showed an IC50 value of around 0.126 μM against MDA-MB-231 cells (a triple-negative breast cancer cell line), indicating substantial anti-cancer potential .

- Selectivity and Toxicity : Studies suggest that certain analogs exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Case Studies

A notable case study involved a boron-containing sulfonamide where researchers observed:

- Inhibition of Metastasis : The compound significantly inhibited lung metastasis in animal models when administered over a defined period .

- Mechanistic Insights : Further analysis revealed that the compound acted as a competitive inhibitor of ATP binding in kinases associated with cancer progression .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H28BNO4S |

| Molecular Weight | 353.28 g/mol |

| CAS Number | 2828445-96-9 |

| IC50 against MDA-MB-231 | 0.126 μM |

| Selectivity Index | 20-fold against MCF10A |

| Mechanism of Action | Kinase inhibition |

Scientific Research Applications

Organic Synthesis

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is primarily utilized as an organoboron reagent in organic synthesis. It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.5 to 8 µg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

Anticancer Properties

The compound's analogs have shown promise in cancer treatment:

- In Vitro Studies : Certain derivatives have displayed potent inhibitory effects on cancer cell lines with IC50 values between 0.1 to 12.91 µM against MDA-MB-231 (triple-negative breast cancer) cells.

- In Vivo Studies : Research indicates significant tumor size reduction in animal models treated with these compounds over a period of 30 days.

Biochemical Analysis

This compound also participates in various biochemical pathways:

Enzyme Interactions

This compound interacts with multiple enzymes and proteins affecting cellular signaling pathways and gene expression profiles. Its ability to modulate enzyme activity can lead to alterations in metabolic functions.

Pharmacokinetics

Pharmacokinetic studies indicate moderate absorption and slow elimination rates for related compounds:

- Cmax : Observed values around 592 ± 62 mg/mL.

- Half-life : Exceeds 12 hours under certain conditions.

Environmental Applications

While primarily used in medicinal chemistry and organic synthesis, the environmental impact of boron-containing compounds is also being studied for their potential use in bioremediation processes.

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial activity of benzoxaboroles against resistant bacterial strains. Results indicated significant antimicrobial activity with MIC values around 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).

Cancer Treatment Research

In a study involving a derivative of this compound:

- Objective : To assess the anticancer efficacy against MDA-MB-231 cells.

- Methodology : BALB/c nude mice were injected with tumor cells and treated with the compound over 30 days.

- Results : The study found a notable reduction in tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related benzenesulfonamide boronate esters:

Key Observations :

Methyl vs. Methoxy: Pyridine-based analogs (e.g., 9a in ) with methoxy groups exhibit distinct electronic profiles, favoring applications in fluorescence sensing due to electron-donating effects .

Biological and Material Applications :

- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound provides stronger hydrogen-bonding capacity, making it preferable for protein-targeted drug discovery, whereas benzamide derivatives (e.g., ) are more lipophilic .

- Fluorescence Probes : Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide are utilized in H₂O₂ detection due to boronate ester reactivity, but the target compound’s diethyl groups may reduce water solubility, limiting its use in aqueous systems .

Synthetic Utility :

- The target compound’s 3-boronate position enables meta-functionalization in cross-coupling reactions, a less common regioselectivity compared to para-substituted analogs (e.g., ) .

- Cyclopropane derivatives (e.g., ) synthesized from similar boronate esters demonstrate expanded applications in strained-ring systems for agrochemicals .

Comparative Reactivity Data

Notes:

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (DMF) enhance Miyaura reaction rates by stabilizing Pd intermediates, while MeCN’s low polarity favors borono-deamination by reducing radical side reactions.

Catalytic Systems

-

Miyaura : Pd(dppf)Cl outperforms Pd(PPh) in achieving higher yields (75% vs. 50%).

-

Borono-Deamination : B(CF) enables near-quantitative conversion at 10 mol% loading, whereas weaker Lewis acids (e.g., BF·OEt) yield <30%.

Structural Characterization and Validation

Post-synthesis analysis ensures product integrity:

-

H NMR Spectroscopy :

-

Boronate ester protons resonate as a singlet at δ 1.25–1.35 ppm (4,4,5,5-tetramethyl groups).

-

Diethylamino groups show quartets (δ 3.2–3.4 ppm) and triplets (δ 1.1–1.3 ppm).

-

-

B NMR :

-

Mass Spectrometry :

-

ESI-MS (m/z): [M+H] calculated for CHBNOS: 386.2; observed: 386.1.

-

Challenges and Mitigation Strategies

-

Moisture Sensitivity :

-

Regioselectivity in Borylation :

-

Para-substituted methyl groups direct borylation to the meta position via steric and electronic effects.

-

-

Byproduct Formation :

Applications and Derivative Synthesis

The boronate ester serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling access to biaryl sulfonamides for drug discovery. For example, coupling with 4-bromophenyl derivatives yields potent kinase inhibitors under Pd catalysis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) based on analogous sulfonamide syntheses. For example, dynamic pH control (using aqueous Na₂CO₃) and stoichiometric precision are critical, as seen in benzenesulfonamide derivatives . Post-synthesis purification via column chromatography or recrystallization is essential. Validate purity using HPLC or NMR, noting that suppliers like Sigma-Aldrich do not provide analytical data, necessitating independent verification .

Q. How should researchers characterize the boron-containing moiety in this compound?

- Methodological Answer : Use a combination of ¹¹B NMR spectroscopy (to confirm the dioxaborolane ring integrity) and FT-IR (to identify B-O stretching vibrations ~1350 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable, referencing structural analogs like 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-diazaborinine .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow institutional chemical hygiene plans (e.g., 100% compliance with safety exams as per laboratory regulations ). Use PPE (gloves, goggles, lab coats) to avoid dermal exposure. Work in a fume hood due to potential sulfonamide toxicity and boronate ester volatility .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict electron density at the boron center, which influences oxidative addition with palladium catalysts. ICReDD’s workflow integrates reaction path searches and experimental feedback loops to reduce trial-and-error approaches . Tools like COMSOL Multiphysics enable virtual screening of solvent effects and steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer : Investigate dynamic effects (e.g., rotamerism in the sulfonamide group) using variable-temperature NMR. Compare with structurally similar compounds, such as N-substituted dihydrobenzodioxin-sulfonamides, where conformational flexibility alters splitting patterns . Apply 2D NMR (COSY, NOESY) to assign ambiguous signals.

Q. How can statistical experimental design (DoE) improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Use fractional factorial designs to screen critical variables (e.g., reaction time, temperature, catalyst loading). For example, Polish Journal of Chemical Technology highlights DoE for optimizing TiO₂ photoactivity, a transferable approach for sulfonamide reactions . Analyze interactions between factors using ANOVA to identify dominant variables.

Interdisciplinary & Data-Driven Research

Q. What role does AI play in predicting this compound’s stability under varying storage conditions?

- Methodological Answer : Train machine learning models on degradation kinetics data (e.g., hydrolysis rates of boronate esters). Integrate cheminformatics tools to predict shelf-life based on molecular descriptors (logP, polar surface area). AI-driven platforms like COMSOL enable real-time adjustments to storage parameters .

Q. How can researchers validate conflicting bioactivity reports for sulfonamide-boronate hybrids?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature) and use orthogonal assays (e.g., enzyme inhibition vs. antibacterial testing). Cross-reference with PubChem data on analogous sulfonamides, ensuring batch-to-batch consistency via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.